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Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers,
including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer
a neomorphic enzymatic activity, leading to the conversion of a-ketoglutarate (a-KG) to the
oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts cellular
metabolism and epigenetic regulation, driving tumorigenesis.[2][3] Consequently, mutant IDH1
has emerged as a critical therapeutic target. This technical guide provides an in-depth overview
of the allosteric inhibition of mutant IDH1 by IHMT-IDH1-053, a potent and selective irreversible
inhibitor.

IHMT-IDH1-053, also known as compound 16, demonstrates high potency against the IDH1
R132H mutation.[3][4] It exhibits a unique mechanism of action, binding to an allosteric pocket
at the dimer interface of the mutant IDH1 enzyme.[1][4] This binding is adjacent to the NADPH
binding pocket and involves the formation of a covalent bond with the cysteine residue at
position 269 (Cys269).[3][4] This irreversible interaction locks the enzyme in an inactive
conformation, effectively shutting down the production of 2-HG.[1]

Quantitative Data

The following tables summarize the key quantitative data for the inhibitory activity of IHMT-
IDH1-053 against mutant IDH1.
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Assay

Parameter Value Target . Reference
Condition
Recombinant Biochemical
IC50 4.7 nM _ [3][4]
IDH1 R132H enzymatic assay
IDH1 R132H
2-HG production
IC50 28 nM ] transfected 293T  [3][4]
in cells
cells
Selectivity Profile Result Reference

) Highly selective for mutant
IDH1 wild-type (wt) DHL over wt [31[4]

. Highly selective for IDH1
IDH2 wild-type/mutants [3][4]
mutants over IDH2

Mechanism of Action and Signaling Pathways

Mutant IDH1 enzymes homodimerize and utilize NADPH to reduce a-ketoglutarate to 2-
hydroxyglutarate. The accumulation of 2-HG competitively inhibits a-KG-dependent
dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state
and a block in cellular differentiation.

IHMT-IDH1-053 acts as an allosteric inhibitor. It binds to a pocket at the interface of the IDH1
dimer, distinct from the active site. This binding is stabilized by a covalent bond with Cys269,
leading to irreversible inhibition of the enzyme's neomorphic activity.

Downstream signaling pathways affected by mutant IDH1 include the AKT-mTOR pathway,
which has been shown to be activated by the IDH1 R132H mutation, promoting cell migration.
[5][6] Additionally, mutant IDH1 has been linked to the regulation of the ATM/CHK2 pathway,
sensitizing glioma cells to chemotherapy.[7]
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Mutant IDH1 Signaling and Inhibition by IHMT-IDH1-053
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Workflow for Mutant IDH1 Enzymatic Assay

Prepare serial dilutions
of IHMT-IDH1-053

:

Add compound/DMSO Dilute recombinant
to 384-well plate mutant IDH1 enzyme
Add enzyme solution Prepare o-KG and

and pre-incubate NADPH solution

Add substrate solution
to initiate reaction

l

Incubate at room
temperature for 60 min
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detection reagent

Incubate for 10 min

Read fluorescence on
a plate reader
Calculate % inhibition
and IC50 value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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